1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid
Description
Basic Molecular Descriptors
The fundamental molecular characteristics of 1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid have been comprehensively documented in chemical databases. The compound exhibits a molecular formula of C15H17F3N4O2 with a corresponding molecular weight of 342.32 grams per mole. The Chemical Abstracts Service registry number 1308649-27-5 provides unique identification for this specific molecular entity. The compound's MDL number MFCD13191325 serves as an additional standardized identifier within chemical databases.
The structural complexity of this molecule emerges from its bicyclic heterocyclic framework, which incorporates multiple nitrogen atoms and fluorine substituents. The presence of four nitrogen atoms within the molecular structure contributes to its classification as a polynitrogen heterocycle. The three fluorine atoms are concentrated within a single trifluoromethyl group, creating a highly electronegative region that significantly influences the compound's chemical behavior and biological interactions.
Structural Descriptors and Nomenclature
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions, designating it as 1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid. This comprehensive name reflects the hierarchical structural organization, beginning with the piperidine ring system and progressing through the pyrazolo[3,4-b]pyridine core to the various substituent groups.
The International Chemical Identifier key KWJDYDYWFGGKQA-UHFFFAOYSA-N provides a standardized molecular signature that enables precise identification across different chemical databases and literature sources. The corresponding Simplified Molecular Input Line Entry System notation Cc1nn(C)c2nc(cc(c12)C(F)(F)F)N3CCC(CC3)C(=O)O encodes the complete structural information in a linear text format. The International Chemical Identifier string InChI=1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24) provides detailed connectivity and stereochemical information.
Properties
IUPAC Name |
1-[1,3-dimethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O2/c1-8-12-10(15(16,17)18)7-11(19-13(12)21(2)20-8)22-5-3-9(4-6-22)14(23)24/h7,9H,3-6H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJDYDYWFGGKQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)N3CCC(CC3)C(=O)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Enolate Intermediate via Claisen Condensation
The initial step involves reacting an appropriately substituted haloalkyl acetate (e.g., difluoroethyl acetate) with an alkyl acetate (such as ethyl acetate) in the presence of a base, typically sodium or potassium alkoxide, to generate the enolate salt of the haloacetoacetate. This is achieved under inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.
- Solvent: Anhydrous ethyl acetate or similar solvent.
- Base: Sodium ethoxide or potassium ethoxide.
- Temperature: 10°C to 65°C, maintained to optimize conversion (>98%).
Ethyl acetate + haloalkyl acetate + base → sodium/potassium enolate of haloacetoacetate
Mild Acidification Using In Situ Generated Carbonic Acid
The innovative aspect of this method is replacing strong acids with carbon dioxide (CO₂) to acidify the enolate salt, thus releasing the free haloacetoacetate ester. This approach minimizes hazardous waste and corrosion issues.
- Water is added to the reaction mixture cooled to below 15°C.
- Gaseous CO₂ or dry ice (solid CO₂) is introduced under controlled pressure (0.1–2 kg/cm²) for 1–3 hours.
- The in situ formation of carbonic acid ($$ H2CO3 $$) effectively protonates the enolate, releasing the free ester.
- The resulting inorganic salt, primarily sodium bicarbonate, precipitates and is removed by filtration.
Data:
| Parameter | Value |
|---|---|
| CO₂ pressure | 0.1–2 kg/cm² |
| Reaction time | 1–3 hours |
| pH after acidification | 5–7 |
| By-product | Sodium bicarbonate (harmless) |
This mild acidification process yields a high-purity alkyl difluoroacetoacetate (purity >99%) with minimal hazardous waste.
Coupling with Trialkyl Orthoformate and Ring Closure
The purified haloacetoacetate (Formula VI-A) is coupled with trialkyl orthoformate in the presence of acetic anhydride, facilitating the formation of an intermediate (Formula VII-A), which contains the key alkylenemethylene moiety necessary for pyrazole ring formation.
- Solvent: Acetic anhydride.
- Temperature: 100–105°C.
- Duration: 6 hours.
Subsequently, the ring-closure step involves reacting the intermediate with methylhydrazine hydrate or methyl hydrazine in a biphasic system with a weak base (sodium carbonate, potassium carbonate, sodium bicarbonate, or potassium bicarbonate). The reaction is conducted at low temperatures (-20°C to 10°C) to enhance regioselectivity and yield.
- Dissolve the intermediate in a water-immiscible organic solvent (toluene, xylene).
- Add the weak base solution (e.g., sodium bicarbonate).
- Cool to approximately -10°C.
- Slowly add the hydrazine solution.
- Stir for 1–3 hours until completion.
- Separate organic phase, concentrate, and precipitate the final product.
- High yield (>80%) of the target compound.
- Purity exceeding 99%, with high regioselectivity favoring the desired isomer.
Data Summary and Advantages
| Step | Key Conditions | Reagents | Advantages |
|---|---|---|---|
| Enolate formation | 10–65°C, inert atmosphere | Sodium or potassium alkoxide | High conversion (>98%) |
| Acidification | CO₂ gas or dry ice, 0.1–2 kg/cm², 1–3 hrs | CO₂ | Environmentally friendly, no hazardous acids |
| Coupling | Acetic anhydride, 100–105°C, 6 hrs | Trialkyl orthoformate | Efficient intermediate formation |
| Ring closure | Weak base (Na₂CO₃, KHCO₃), -20°C to 10°C | Hydrazine hydrate | High regioselectivity, high purity |
Notes on Environmental and Industrial Relevance
This method notably reduces hazardous waste and corrosion issues associated with traditional strong acid procedures. The use of CO₂ as an acidifying agent is cost-effective, safe, and environmentally benign, producing only sodium bicarbonate as a by-product, which is easily disposed of or recycled.
Chemical Reactions Analysis
Core Pyrazolopyridine Formation
The pyrazolo[3,4-b]pyridine scaffold is typically synthesized via:
-
Gould–Jacobs Reaction : Cyclization of 3-aminopyrazole derivatives with diethyl 2-(ethoxymethylene)malonate under POCl₃ or SOCl₂, yielding 4-chloro intermediates. Subsequent hydrolysis or substitution introduces trifluoromethyl groups .
-
Microwave-Assisted Cyclization : Efficient for introducing methyl/trifluoromethyl groups regioselectively .
Example Reaction Pathway
text3-Amino-1,3-dimethylpyrazole + Diethyl 2-(ethoxymethylene)malonate → POCl₃, 110°C → 4-Chloro-1,3-dimethyl-6-(trifluoromethyl)pyrazolo[3,4-b]pyridine → Piperidine coupling → Target compound
Piperidine-Carboxylic Acid Functionalization
The carboxylic acid group undergoes classical transformations:
Electrophilic Substitution on the Pyrazolopyridine Core
The electron-withdrawing trifluoromethyl group directs substitutions to C5 or C7 positions, though reactivity is limited due to steric and electronic effects :
| Reaction | Reagents | Outcome | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Low regioselectivity; minor C5 nitro | Requires harsh conditions |
| Halogenation | NBS, AIBN, CCl₄ | C7 bromination | Radical mechanism |
Biological Activity-Driven Modifications
The carboxylic acid group is frequently modified to enhance pharmacokinetic properties:
-
Prodrug Strategies : Ester derivatives (e.g., ethyl ester) improve membrane permeability .
-
Metal Complexation : Coordination with transition metals (e.g., Zn²⁺) for antimicrobial applications .
Example Modification Table
| Derivative | Biological Target | Activity |
|---|---|---|
| Methyl Ester | Kinase inhibition | IC₅₀ = 0.8 μM (vs. wild-type) |
| Amide (R = morpholine) | Antibacterial | MIC = 4 μg/mL (E. coli) |
Stability and Degradation Pathways
-
Hydrolysis : The trifluoromethyl group stabilizes the core against oxidative degradation, but the ester derivatives hydrolyze in basic media (t₁/₂ = 2 h at pH 9) .
-
Thermal Decomposition : Degrades above 250°C, releasing CO₂ (from carboxylic acid) and HF (from CF₃) .
Key Research Findings
-
Regioselectivity : Methyl groups at N1 and C3 prevent tautomerization, ensuring stable 1H-pyrazolo[3,4-b]pyridine configuration .
-
Synthetic Yield Optimization : Microwave irradiation reduces reaction time from 12 h to 3 h with yields >95% .
-
Drug Likeness : LogP = 2.1 (carboxylic acid) vs. 3.5 (methyl ester), highlighting improved lipophilicity for CNS penetration .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the pyrazolo[3,4-b]pyridine moiety exhibit a wide range of biological activities:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines, including prostate and cervical cancers. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound's structure allows it to interact with multiple biological targets involved in inflammatory pathways, showing potential as an anti-inflammatory agent .
- Neuroprotective Properties : Some studies suggest that pyrazolo[3,4-b]pyridines may offer neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
Therapeutic Applications
The diverse biological activities of 1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid position it as a candidate for various therapeutic applications:
Table 1: Potential Therapeutic Applications
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Anticancer Efficacy : A study demonstrated that a derivative of this compound significantly reduced tumor growth in xenograft models of prostate cancer by targeting specific signaling pathways associated with tumor survival .
- Neuroprotective Effects : In animal models of neurodegenerative diseases, the compound exhibited protective effects against neuronal damage induced by oxidative stressors, suggesting its potential in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of 1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships help elucidate its mechanism of action .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl Group : Present in the target compound and Compound 11 (), this group is associated with improved metabolic stability and hydrophobic interactions in enzyme binding pockets .
- Carboxylic Acid vs. Semicarbazide : The target compound’s carboxylic acid group contrasts with JTE-013’s semicarbazide, which is critical for S1PR2 antagonism . This suggests divergent target selectivity.
- Synthetic Yields : Derivatives like Compound 11 (34% yield) and Compound 8 (82% yield) highlight the variability in synthetic efficiency depending on substituents .
Piperidine-4-Carboxylic Acid Derivatives
Piperidine-4-carboxylic acid is a recurring motif in bioactive molecules. For example:
- 1-(6-(3-Fluorophenyl)pyridazin-3-yl)piperidine-4-carboxylic acid () shares the carboxylic acid group but lacks the pyrazolo-pyridine core, demonstrating the scaffold’s adaptability .
Fluorinated Analogs
Fluorination is a common strategy to optimize pharmacokinetics:
- Compound 9 () incorporates a 5-fluoro substituent, which may enhance membrane permeability compared to the target compound’s trifluoromethyl group .
- 3-Cyclopropyl-1-(4-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid () shows how fluorine and cyclopropyl groups synergize to modulate electronic and steric properties .
Structural and Functional Implications
- Electronic Effects : The electron-withdrawing trifluoromethyl group in the target compound may stabilize charge interactions in enzyme active sites, similar to its role in OXA-48 inhibitors () .
- Hydrogen Bonding : The carboxylic acid group can participate in hydrogen-bonding networks, a feature exploited in crystallography () and enzyme inhibition .
Biological Activity
1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C15H17F3N4O2
- Molecular Weight : 348.32 g/mol
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains:
| Compound | Activity | Target Strains | Reference |
|---|---|---|---|
| 1 | Strong | Staphylococcus aureus, E. coli | |
| 2 | Moderate | Pseudomonas aeruginosa | |
| 3 | Strong | Mycobacterium tuberculosis |
In a study focusing on the synthesis of new derivatives, compounds similar to this compound showed promising results against multidrug-resistant strains of bacteria.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo[3,4-b]pyridines has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. For example:
- Compounds from this class have been shown to reduce inflammation in animal models by decreasing levels of TNF-alpha and IL-6.
Anticancer Activity
The anticancer properties of pyrazolo[3,4-b]pyridine derivatives have also been explored extensively. Research has demonstrated that these compounds can induce apoptosis in cancer cells through various pathways:
| Study | Cancer Type | Mechanism of Action |
|---|---|---|
| Breast Cancer | Induction of apoptosis via caspase activation | |
| Lung Cancer | Inhibition of cell proliferation and migration |
In vitro studies have indicated that certain derivatives can inhibit tumor growth by targeting specific oncogenic pathways.
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Antimicrobial Efficacy : A study published in 2020 evaluated a series of pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis. The most active compound demonstrated an IC50 value significantly lower than traditional antibiotics used for tuberculosis treatment.
- Anti-inflammatory Response : Another study investigated the effect of a similar compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a marked decrease in inflammatory markers compared to untreated controls.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butanol, 40–100°C, 5.5h | Coupling | ~60% |
| 2 | HCl (aq.), 93–96°C, 17h | Hydrolysis | ~52% |
Basic: How is the compound’s structure confirmed via spectroscopic methods?
Answer:
1H NMR and LCMS are critical for structural validation:
- 1H NMR (DMSO-d6): Peaks at δ 8.69 (d, J = 8.4 Hz, pyridine-H), 7.63 (d, J = 8.4 Hz), and 2.56 (s, CH₃) confirm the pyrazolo-pyridine and piperidine moieties .
- LCMS : A molecular ion peak at m/z 311.1 ([M+1]⁺) matches the expected molecular weight .
Advanced: How can computational methods optimize synthesis conditions?
Answer:
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can predict optimal reaction parameters. For instance:
- ICReDD’s approach : Combines quantum calculations with experimental data to narrow down conditions (e.g., solvent choice, temperature) and reduce trial-and-error iterations .
- Transition state analysis : Identifies energy barriers in hydrolysis or coupling steps to improve yields .
Advanced: How to resolve contradictions in biological activity data (e.g., IC50 variability)?
Answer:
Contradictions may arise from assay conditions or cell models. Mitigation strategies include:
- Standardized protocols : Use consistent cell lines (e.g., prostate cancer PC-3 cells for autophagy assays) .
- Dose-response validation : Repeat assays with extended incubation times to account for delayed effects (e.g., mTOR inhibition ).
- Meta-analysis : Compare data across studies using tools like Prism® to identify outliers or confounding variables.
Basic: What in vitro assays evaluate its biological activity?
Answer:
Common assays include:
- Anti-proliferative assays : MTT or CellTiter-Glo® on cancer cell lines (e.g., prostate cancer) .
- Enzyme inhibition : Fluorescence-based FXa inhibition assays (IC50 determination) .
- Autophagy markers : Western blotting for LC3-II/LC3-I ratio to confirm autophagy induction .
Advanced: How are structure-activity relationship (SAR) studies conducted?
Answer:
- Core modifications : Replace the trifluoromethyl group with chloro/cyano to assess electronic effects .
- Piperidine substitutions : Introduce methyl or phenyl groups at the piperidine 4-position to test steric impact on target binding .
- Pharmacophore modeling : Tools like Schrödinger’s Phase® map key interactions (e.g., hydrogen bonding with FXa’s S4 pocket ).
Q. Table 2: Example SAR Findings
| Modification | Biological Effect |
|---|---|
| Trifluoromethyl → Chloro | Reduced FXa affinity (IC50 ↑ 3-fold) |
| Piperidine-4-CO₂H → Ester | Loss of anti-proliferative activity |
Advanced: How to address low solubility in pharmacological assays?
Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug strategy : Synthesize methyl or ethyl esters, which hydrolyze in vivo to the active carboxylic acid .
Basic: What crystallographic techniques determine its 3D structure?
Answer:
- X-ray diffraction : Single-crystal analysis using SHELXL for refinement. Key parameters:
- Twinned data refinement : SHELXL’s TWIN/BASF commands handle crystal twinning .
Advanced: How to achieve enantiomeric purity during synthesis?
Answer:
- Chiral chromatography : Use Chiralpak® IA/IC columns with hexane:IPA mobile phases .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .
Advanced: What strategies validate target engagement in cellular models?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
